

M617 TFA: A Comparative Analysis of its Cross-reactivity with Neuropeptide Receptors

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Compound of Interest

Compound Name: M617 TFA

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This guide provides a detailed comparison of the neuropeptide receptor cross-reactivity of **M617 TFA**, a synthetic chimeric peptide. The information presented herein is intended to offer an objective assessment of its performance against alternative receptors, supported by available experimental data.

Executive Summary

M617 TFA, chemically identified as Galanin(1-13)-Gln14-bradykinin(2-9)amide, is a potent and selective agonist for the galanin receptor subtype 1 (GAL1). While exhibiting high affinity for GAL1, it also displays a notable, albeit lower, affinity for the galanin receptor subtype 2 (GAL2). Recent studies have further characterized its interaction with the galanin receptor subtype 3 (GAL3), revealing a significant affinity. To date, a comprehensive screening of **M617 TFA** against a broad panel of other neuropeptide receptors has not been published in peer-reviewed literature. Therefore, this guide focuses on its well-documented selectivity within the galanin receptor family, providing a basis for its use as a selective GAL1 agonist in research settings.

Data Presentation: Quantitative Analysis of M617 TFA Receptor Affinity

The binding affinity of **M617 TFA** for the three known galanin receptor subtypes is summarized in the table below. This data has been compiled from radioligand binding assays.

Receptor	Ligand	Ki (nM)	Reference
Human GAL1	M617	0.23	[1]
Human GAL2	M617	5.71	[1]
Human GAL3	M617	49.2	[2]

Note: The trifluoroacetate (TFA) salt form of M617 is a result of the peptide synthesis and purification process and is not expected to interfere with its biological activity at the receptor level.

Comparative Analysis

M617 TFA demonstrates a clear selectivity for the GAL1 receptor, with a binding affinity approximately 25-fold higher than for the GAL2 receptor and over 200-fold higher than for the GAL3 receptor.[1][2][3] This selectivity profile makes M617 a valuable tool for investigating the physiological and pathological roles of GAL1 receptor activation.[4][5]

It is important to note that while highly selective, M617 is not exclusively specific to GAL1. At higher concentrations, it may also engage GAL2 and GAL3 receptors, a factor that should be considered in the design and interpretation of functional experiments.

Currently, there is a lack of publicly available data from broad cross-reactivity screens (e.g., from commercial services like Eurofins SafetyScreen or PerkinElmer) for **M617 TFA** against a wider array of neuropeptide receptors, such as opioid, tachykinin, or neuropeptide Y receptors. Therefore, a direct comparison of its performance against a comprehensive set of "other alternatives" cannot be provided at this time. The primary value of M617 lies in its demonstrated selectivity within the galanin receptor family.

Experimental Protocols

Radioligand Binding Assay for Galanin Receptors

This protocol outlines a typical competitive binding assay to determine the affinity of **M617 TFA** for galanin receptors.

1. Materials:

- Cell membranes prepared from cell lines stably expressing human GAL1, GAL2, or GAL3 receptors.
- Radioligand: [125I]-Galanin.
- Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4, ice-cold.
- **M617 TFA** (or other competing ligands) at various concentrations.
- Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 μM).
- 96-well filter plates (e.g., Millipore Multiscreen).
- Scintillation fluid and a gamma counter.

2. Procedure:

- In a 96-well plate, combine cell membranes (10-50 μg protein/well), [125I]-Galanin (at a concentration near its K_d), and varying concentrations of **M617 TFA** in binding buffer.
- For total binding wells, add only the radioligand and membranes.
- For non-specific binding wells, add radioligand, membranes, and a high concentration of unlabeled galanin.
- Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
- Terminate the binding reaction by rapid filtration through the filter plates, followed by several washes with ice-cold wash buffer to remove unbound radioligand.
- Allow the filters to dry, then add scintillation fluid to each well.
- Quantify the radioactivity in each well using a gamma counter.

3. Data Analysis:

- Calculate specific binding by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the logarithm of the **M617 TFA** concentration.
- Determine the IC₅₀ value (the concentration of **M617 TFA** that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Functional Assay: cAMP Measurement for Gi/o-coupled Receptors (GAL1 and GAL3)

This protocol describes a method to assess the functional activity of **M617 TFA** at the Gi/o-coupled GAL1 and GAL3 receptors by measuring its effect on forskolin-stimulated cAMP production.

1. Materials:

- Cell line stably co-expressing the target galanin receptor (GAL1 or GAL3) and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
- Assay Medium: Serum-free cell culture medium.
- Forskolin (an adenylyl cyclase activator).
- **M617 TFA** at various concentrations.
- cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

2. Procedure:

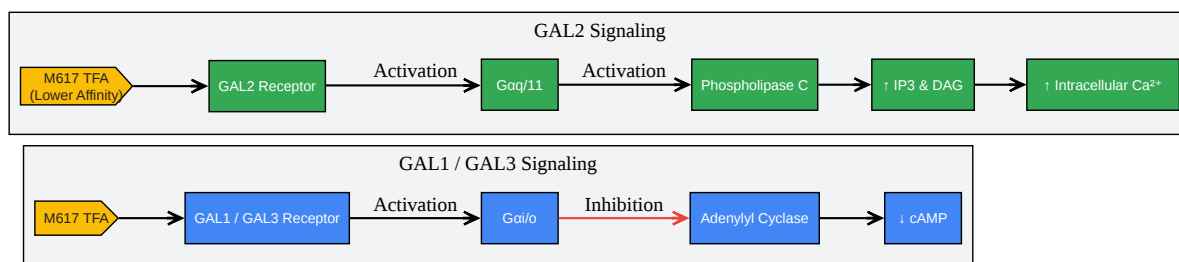
- Seed cells in a 96-well plate and allow them to adhere overnight.
- Replace the culture medium with assay medium containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for 30 minutes.
- Add varying concentrations of **M617 TFA** to the wells and incubate for 15-30 minutes.
- Stimulate the cells with a fixed concentration of forskolin (typically 1-10 μM) to induce cAMP production.
- Incubate for a further 15-30 minutes.
- Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.

3. Data Analysis:

- Plot the cAMP levels against the logarithm of the **M617 TFA** concentration.
- Determine the EC50 value (the concentration of **M617 TFA** that produces 50% of the maximal inhibitory effect on forskolin-stimulated cAMP levels) using non-linear regression analysis.

Mandatory Visualizations

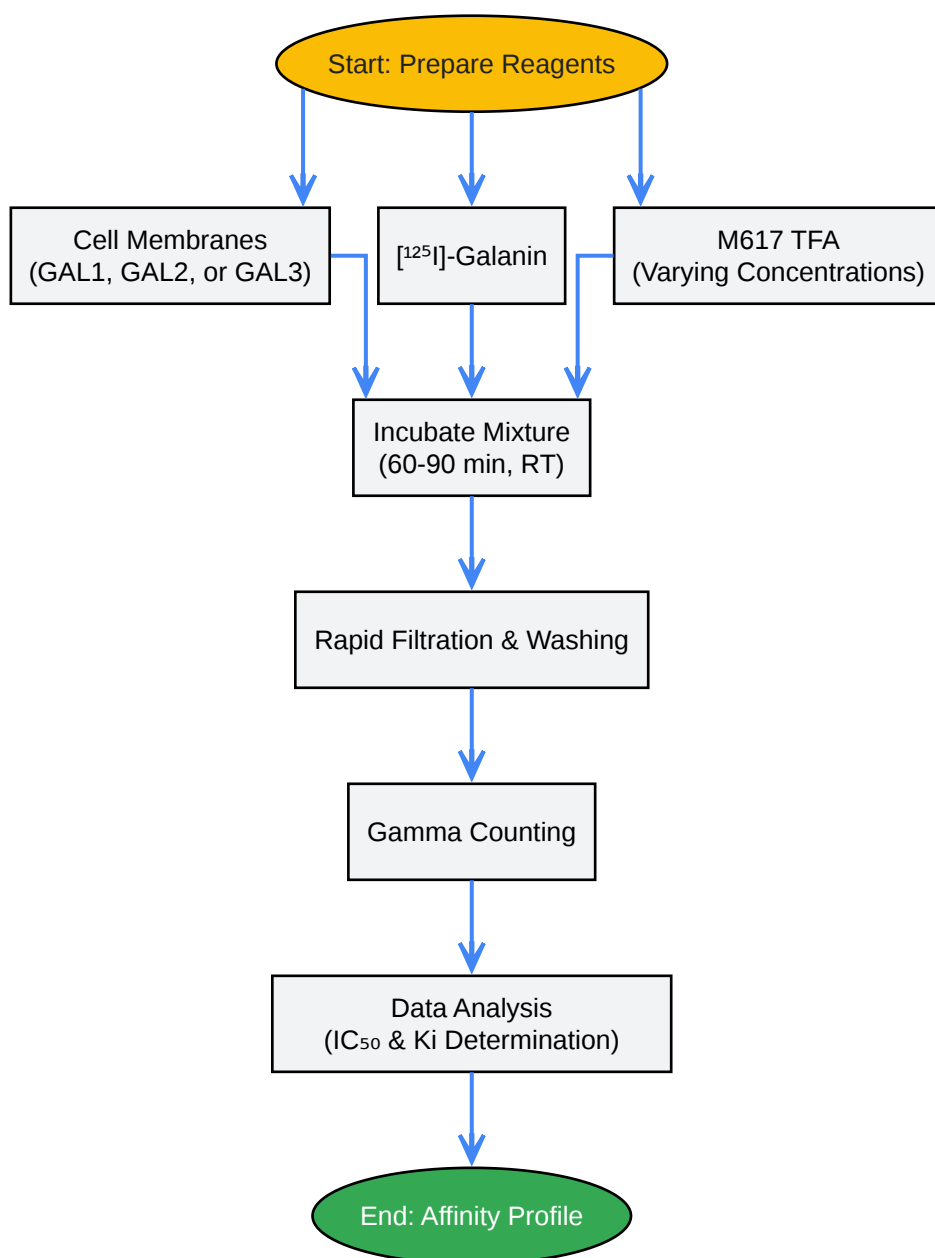
Signaling Pathways of Galanin Receptors



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Caption: Signaling pathways of galanin receptors upon activation by **M617 TFA**.

Experimental Workflow for Receptor Binding Assay



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